Cas no 10143-23-4 (2,3-Dimethyl-1-pentanol)

2,3-Dimethyl-1-pentanol is a branched-chain primary alcohol with the molecular formula C₇H₁₆O. Its unique structure, featuring two methyl groups at the 2- and 3-positions, contributes to its distinct physicochemical properties, including moderate polarity and solubility in organic solvents. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of fragrances, flavors, and specialty chemicals. Its branched alkyl chain enhances steric effects, influencing reactivity in esterification and etherification reactions. The product's stability and predictable behavior under controlled conditions make it a reliable choice for research and industrial applications requiring precise molecular modifications.
2,3-Dimethyl-1-pentanol structure
2,3-Dimethyl-1-pentanol structure
Product Name:2,3-Dimethyl-1-pentanol
CAS No:10143-23-4
MF:C7H16O
MW:116.201342582703
CID:154925
PubChem ID:25006
Update Time:2025-10-28

2,3-Dimethyl-1-pentanol Chemical and Physical Properties

Names and Identifiers

    • 1-Pentanol,2,3-dimethyl-
    • 2,3-Dimethyl-1-pentanol
    • 2,3-dimethylpentan-1-ol
    • 1-Pentanol,2,3-dimethyl
    • 1-Pentanol,2,3-dimethyl-,(3S)-(-)
    • 2,3-dimethyl-pentan-1-ol
    • 2,3-Dimethylpentanol
    • 2,3-dimethyl-1-pentano
    • Dimethylpentanolthreoerythro
    • 3-dimethyl-(3s)-(-)-1-pentano
    • 2,3-dimethyl-(3s)-(-)-1-pentanol
    • 1-Pentanol, 2,3-dimethyl-, (3S)-(-)-
    • 1-Pentanol, 2,3-dimethyl-
    • 2,3-DIMETHYL-1-PENTANOL, THREO + ERYTHRO 99%
    • 2,3-Dimethyl-1-pentanol, threo + erythro, 99%
    • WLN: Q1Y1&Y2&1
    • NSC-103151
    • UNII-W7L86741YC
    • NSC 103151
    • CCRIS 6023
    • MIBBFRQOCRYDDB-UHFFFAOYSA-N
    • MIBBFRQOCRYDDB-UHFFFAOYSA-
    • 2,3-Dimethyl-1-pentanol, threo + erythro
    • FT-0729670
    • NSC103151
    • EN300-1243717
    • SCHEMBL115039
    • 4-01-00-01752 (Beilstein Handbook Reference)
    • 2,3-Dimethyl-1-pentanol, AldrichCPR
    • InChI=1/C7H16O/c1-4-6(2)7(3)5-8/h6-8H,4-5H2,1-3H3
    • 1-Pentanol,3-dimethyl-
    • HSDB 6025
    • AKOS006228414
    • W7L86741YC
    • 10143-23-4
    • 2,3-DIMETHYLPENTANOL [HSDB]
    • Q27292438
    • BRN 1731660
    • MFCD00046765
    • 1-Pentanol,3-dimethyl-, (3S)-(-)-
    • DTXSID1025142
    • MDL: MFCD00046765
    • Inchi: 1S/C7H16O/c1-4-6(2)7(3)5-8/h6-8H,4-5H2,1-3H3
    • InChI Key: MIBBFRQOCRYDDB-UHFFFAOYSA-N
    • SMILES: OCC(C)C(C)CC

Computed Properties

  • Exact Mass: 116.12000
  • Monoisotopic Mass: 116.120115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 52.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Liquid
  • Density: 0.8340
  • Melting Point: -30.45°C (estimate)
  • Boiling Point: 147.3°C (estimate)
  • Flash Point: 51.6±8.7 °C
  • Refractive Index: 1.4290
  • Stability/Shelf Life: Stable. Flammable.
  • PSA: 20.23000
  • LogP: 1.66090
  • Solubility: No available.
  • Vapor Pressure: 1.3±0.6 mmHg at 25°C

2,3-Dimethyl-1-pentanol Security Information

2,3-Dimethyl-1-pentanol Customs Data

  • HS CODE:2905199090
  • Customs Data:

    China Customs Code:

    2905199090

    Overview:

    2905199090. Other saturated monohydric alcohols. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905199090. saturated monohydric alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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2,3-Dimethyl-1-pentanol Related Literature

Additional information on 2,3-Dimethyl-1-pentanol

2,3-Dimethyl-1-pentanol (CAS No. 10143-23-4): A Comprehensive Overview

Introduction to 2,3-Dimethyl-1-Pentanol

2,3-Dimethyl-1-pentanol, also identified by its CAS registry number 10143-23-4, is an organic compound that has garnered significant attention in both academic and industrial circles. This compound belongs to the class of alcohols and is characterized by its pentanol backbone with two methyl groups attached at the second and third carbon atoms. The structure of 2,3-dimethyl-1-pentanol can be represented as CH(CH₃)CH(CH₃)CH₂CH₂OH, where the hydroxyl group (-OH) is located at the first carbon atom.

The compound is a colorless liquid with a pleasant odor, making it suitable for various applications in the chemical industry. Its physical properties, such as boiling point and solubility, are influenced by its molecular structure. Recent studies have highlighted its potential in the synthesis of bioactive compounds and its role in green chemistry.

Synthesis and Properties of 2,3-Dimethyl-1-Pentanol

The synthesis of 2,3-dimethyl-1-pentanol involves several methods, including oxidation-reduction reactions and enzymatic catalysis. One of the most efficient methods is the reduction of the corresponding ketone using catalysts like sodium borohydride or enzymes such as alcohol dehydrogenase. This approach not only enhances yield but also aligns with sustainable practices in chemical manufacturing.

Recent advancements in catalytic processes have further improved the synthesis of CAS No. 10143-23-4, making it more cost-effective and environmentally friendly. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing energy consumption.

From a physical standpoint, 2,3-dimethyl-1-pentanol exhibits a boiling point of approximately 98°C at standard atmospheric pressure. Its solubility in water is moderate, which makes it suitable for applications requiring controlled release mechanisms.

Applications in Various Industries

The versatility of CAS No. 10143-23-4 has led to its widespread use across multiple industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of various bioactive compounds, including antibiotics and antiviral agents. Its role as a precursor in drug development has been extensively documented in recent research papers.

In the field of materials science, 2,3-dimethyl-1-pentanol has been utilized as a building block for synthesizing advanced polymers and surfactants. Its ability to form stable emulsions makes it invaluable in cosmetic and personal care products.

The compound also finds application in the food industry as a flavoring agent due to its pleasant aroma profile. Regulatory bodies have approved its use in food additives under strict guidelines to ensure consumer safety.

Recent Research and Developments

Recent studies have delved into the potential of CAS No. 10143-23-4 as a bio-based alternative to traditional petrochemicals. Researchers have explored its role in sustainable chemistry by utilizing renewable feedstocks for its production.

A groundbreaking study published in *Green Chemistry* highlights the use of microbial fermentation to produce 2,3-dimethyl-1-pentanol from agricultural waste materials. This approach not only reduces reliance on fossil fuels but also contributes to waste management solutions.

Additionally, investigations into the enzymatic modification of CAS No. 10143-23-4 have opened new avenues for tailor-made chemical synthesis. Enzymes such as lipases and esterases are being employed to modify the compound's functional groups for specific applications.

Future Prospects and Challenges

As industries continue to prioritize sustainability and efficiency, compounds like CAS No. 10143-23-4 are expected to play a pivotal role in shaping future chemical processes. The integration of advanced technologies such as artificial intelligence (AI) and machine learning (ML) into chemical synthesis could further enhance our understanding and utilization of this compound.

However, challenges remain in terms of scaling up production processes while maintaining environmental standards. Collaborative efforts between academia and industry will be crucial in overcoming these barriers.

In conclusion, CAS No. 10143 - 2 - pentanone (or commonly known as pentanone) continues to be a focal point for innovation across diverse fields due to its unique properties and versatile applications.

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